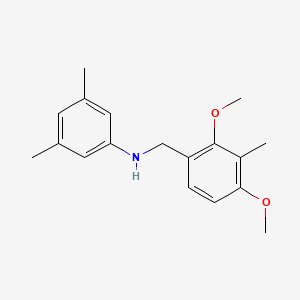
N-(2-chlorobenzyl)-N-(3,5-dimethylphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-N-(3,5-dimethylphenyl)methanesulfonamide, also known as CDB-2914, is a synthetic compound that belongs to the class of selective progesterone receptor modulators (SPRMs). It was initially developed as a potential contraceptive, but later found to have other applications in reproductive health and cancer treatment.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-N-(3,5-dimethylphenyl)methanesulfonamide has been extensively studied for its potential applications in reproductive health and cancer treatment. In reproductive health, N-(2-chlorobenzyl)-N-(3,5-dimethylphenyl)methanesulfonamide has been investigated as a potential emergency contraceptive, as well as a treatment for uterine fibroids and endometriosis. In cancer treatment, N-(2-chlorobenzyl)-N-(3,5-dimethylphenyl)methanesulfonamide has been studied for its anti-tumor and anti-angiogenic effects in breast cancer, ovarian cancer, and prostate cancer.
Mécanisme D'action
N-(2-chlorobenzyl)-N-(3,5-dimethylphenyl)methanesulfonamide acts as a selective progesterone receptor modulator, which means it can selectively bind to and modulate the activity of progesterone receptors. Progesterone is a hormone that plays a critical role in the menstrual cycle, pregnancy, and other reproductive processes. By modulating progesterone receptor activity, N-(2-chlorobenzyl)-N-(3,5-dimethylphenyl)methanesulfonamide can prevent or delay ovulation, inhibit the growth of uterine fibroids, and induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N-(3,5-dimethylphenyl)methanesulfonamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In reproductive health, N-(2-chlorobenzyl)-N-(3,5-dimethylphenyl)methanesulfonamide has been shown to inhibit ovulation, reduce menstrual bleeding, and decrease the size of uterine fibroids. In cancer treatment, N-(2-chlorobenzyl)-N-(3,5-dimethylphenyl)methanesulfonamide has been shown to inhibit tumor growth and angiogenesis, induce apoptosis, and sensitize cancer cells to chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-chlorobenzyl)-N-(3,5-dimethylphenyl)methanesulfonamide in lab experiments is its specificity for progesterone receptors, which allows for more targeted and precise modulation of receptor activity. However, one limitation is its relatively low potency compared to other SPRMs, which may require higher concentrations to achieve desired effects.
Orientations Futures
There are several future directions for research on N-(2-chlorobenzyl)-N-(3,5-dimethylphenyl)methanesulfonamide. In reproductive health, further studies are needed to determine the optimal dosage and timing of N-(2-chlorobenzyl)-N-(3,5-dimethylphenyl)methanesulfonamide for emergency contraception and treatment of uterine fibroids and endometriosis. In cancer treatment, more research is needed to elucidate the mechanisms of N-(2-chlorobenzyl)-N-(3,5-dimethylphenyl)methanesulfonamide's anti-tumor and anti-angiogenic effects, as well as its potential for combination therapy with other anti-cancer agents. Additionally, further studies are needed to investigate the safety and efficacy of N-(2-chlorobenzyl)-N-(3,5-dimethylphenyl)methanesulfonamide in clinical trials.
Méthodes De Synthèse
N-(2-chlorobenzyl)-N-(3,5-dimethylphenyl)methanesulfonamide is synthesized by reacting 2-chlorobenzyl chloride with 3,5-dimethylphenylmethanamine to form N-(2-chlorobenzyl)-N-(3,5-dimethylphenyl)methanamine. This intermediate is then reacted with methanesulfonyl chloride to produce N-(2-chlorobenzyl)-N-(3,5-dimethylphenyl)methanesulfonamide.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-12-8-13(2)10-15(9-12)18(21(3,19)20)11-14-6-4-5-7-16(14)17/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYJZGMHHNCMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC2=CC=CC=C2Cl)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-N-(3,5-dimethylphenyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(4-morpholinyl)propyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B5775433.png)
![ethyl 3-{[4-chloro-1-(2,3-dimethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate](/img/structure/B5775438.png)
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5775442.png)


![3-[5-(4-fluorophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5775471.png)





![5-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5775529.png)
![3-methoxy-N-{[(2-propyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5775533.png)